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Compound of Interest

Compound Name: 2-Bromo-3,6-difluoropyridine

cat. No.: 82582288

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Bromo-3,6-
difluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3,6-difluoropyridine is a halogenated pyridine derivative that has emerged as a
significant building block in the fields of medicinal chemistry and materials science. Its unique
electronic and steric properties, conferred by the presence of two fluorine atoms and a bromine
atom on the pyridine scaffold, make it a versatile intermediate for the synthesis of complex
molecular architectures. This guide provides a comprehensive overview of its core physical and
chemical properties, handling procedures, and synthetic applications, offering a critical
resource for professionals engaged in research and development. The strategic placement of
its functional groups allows for selective and sequential chemical transformations, a feature
highly sought after in the design of novel pharmaceuticals and functional materials.[1][2]

Molecular and Physicochemical Properties

2-Bromo-3,6-difluoropyridine (CAS No. 1382786-22-2) is a compound whose utility is
fundamentally derived from its molecular structure.[3] The pyridine ring, an electron-deficient
aromatic system, is further deactivated by the inductive effect of the two highly electronegative
fluorine atoms. The bromine atom at the 2-position serves as a versatile handle for a variety of
chemical reactions, most notably metal-catalyzed cross-coupling reactions.
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The compound typically presents as a colorless to light yellow or dark-colored liquid or oil.[4] Its
key physicochemical properties are summarized in the table below. It is important to note that
several of these values are computationally predicted and should be used as a guideline
pending experimental verification.

Property Value Source

CAS Number 1382786-22-2 [3]

Molecular Formula CsH2BrFz2N [315]

Molecular Weight 193.98 g/mol [31[5]
Colorless to light yellow

Appearance o [4]
liquid/oil

) >95% - 97% (Typical
Purity ] [3][5]
Commercial Grade)

Boiling Point 182.7 + 35.0 °C (Predicted) [4]
Density 1.808 + 0.06 g/cm? (Predicted) [4]
pKa -7.29 = 0.10 (Predicted) [4]
SMILES FC1=NC(Br)=C(F)C=C1 [5]

Spectroscopic Characterization (Anticipated)

While specific, publicly available spectra for 2-Bromo-3,6-difluoropyridine are not readily
found, its structure allows for the prediction of characteristic spectroscopic signatures.
Researchers synthesizing or using this compound can expect the following:

e 1H NMR: The spectrum will be defined by the two protons on the pyridine ring. Their
chemical shifts will be significantly downfield due to the deshielding effects of the
electronegative nitrogen and fluorine atoms. Complex splitting patterns (doublets of doublets,
etc.) are expected due to spin-spin coupling between the protons and with the fluorine
atoms.
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e 13C NMR: Five distinct signals are expected, corresponding to each carbon atom in the
pyridine ring. The carbons bonded to fluorine (C3 and C6) will appear as doublets due to
one-bond C-F coupling, which is typically large. The carbon bonded to bromine (C2) will also
have a characteristic chemical shift.

e 19F NMR: Two distinct signals are anticipated, one for each fluorine atom, unless accidental
chemical shift equivalence occurs. These signals will likely show coupling to each other and
to the nearby ring protons.

e Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for
the molecular ion [M]* and [M+2]* peaks, with roughly equal intensity, which is the signature
of a compound containing one bromine atom.

Safety, Handling, and Storage

Proper handling of 2-Bromo-3,6-difluoropyridine is essential to ensure laboratory safety. The
compound is classified with several hazards, and appropriate precautions must be taken.

Hazard Identification

Based on available safety data sheets for this compound and structurally similar chemicals, the
primary hazards include:

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[6][7][8]

Skin Irritation: Causes skin irritation.[5][6][7][8]

Eye Irritation: Causes serious eye irritation.[5][6][7][8]

Respiratory Irritation: May cause respiratory irritation.[5][6][7][8]

Recommended Handling Procedures

A rigorous safety protocol should be implemented when working with this reagent.
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Personal Protective Equipment (PPE) Storage
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Caption: Recommended safety, handling, and storage workflow.

Experimental Protocol for Safe Handling:

Engineering Controls: All manipulations should be performed inside a certified chemical fume
hood to ensure adequate ventilation and minimize inhalation exposure.[7]

o Personal Protective Equipment (PPE): Wear nitrile or neoprene gloves, a flame-retardant lab
coat, and chemical safety goggles with a face shield for comprehensive protection.[5][7]

» Dispensing: When transferring the liquid, use a syringe or pipette to avoid splashes. Avoid
generating aerosols.

o Spill Management: In case of a spill, absorb the material with an inert chemical absorbent.
Clean the area thoroughly, and dispose of the waste in a sealed, labeled container according
to institutional guidelines.

o First Aid:

o Skin Contact: Immediately wash the affected area with soap and plenty of water.
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o Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if
present and easy to do. Continue rinsing and seek immediate medical attention.[7]

o Inhalation: Move the person to fresh air and keep them comfortable for breathing.[7]

o Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Storage

To maintain its chemical integrity, 2-Bromo-3,6-difluoropyridine should be stored in a tightly
sealed container under an inert atmosphere (e.g., nitrogen or argon) in a refrigerator at 2-8°C.
[4] This prevents degradation from moisture and atmospheric contaminants.

Applications in Organic Synthesis

The synthetic value of 2-Bromo-3,6-difluoropyridine lies in the differential reactivity of its
halogen substituents. The C-Br bond is significantly more reactive towards oxidative addition in
metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig)
than the highly stable C-F bonds. This allows for the selective introduction of carbon or
heteroatom nucleophiles at the 2-position, while leaving the fluorine atoms intact for potential
downstream nucleophilic aromatic substitution (SnAr) reactions.

Suzuki Coupling
[Pd Catalyst, Base] SnAr Reaction

[Nucleophile (Nu™)]

2-Bromo-3,6-difluoropyridine 2-Aryl-3,6-difluoropyridine

Click to download full resolution via product page

Caption: Sequential cross-coupling and S»Ar reaction pathway.

This orthogonal reactivity is a powerful tool for building molecular complexity efficiently. For
instance, a Suzuki coupling can be performed first to install a desired aryl or heteroaryl group
at the C2 position. Subsequently, one of the fluorine atoms (typically at the 6-position due to
activation by the nitrogen atom) can be displaced by a nucleophile in an SnAr reaction, leading
to highly functionalized, trisubstituted pyridine derivatives.[1] This stepwise approach is
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fundamental in constructing scaffolds for drug candidates and other high-value compounds.[1]

[3]

Conclusion

2-Bromo-3,6-difluoropyridine is a specialized chemical intermediate with a well-defined set of
physical and chemical properties that make it highly valuable for advanced organic synthesis.
Its key attributes—a reactive bromine site for cross-coupling and stable fluorine atoms for
potential SnAr reactions—provide a reliable platform for the construction of complex, fluorinated
pyridine derivatives. A thorough understanding of its properties and adherence to strict safety
and handling protocols are paramount for its effective and safe utilization in research and
development settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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